1,5-Dichloro-9-methyl-anthracene
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Overview
Description
1,5-Dichloro-9-methyl-anthracene is an organic compound with the molecular formula C15H10Cl2. It belongs to the class of anthracene derivatives, which are known for their aromatic properties and are widely used in various chemical applications . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the anthracene core, making it a unique derivative with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-9-methyl-anthracene typically involves the chlorination of 9-methyl-anthracene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at the 1 and 5 positions of the anthracene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-9-methyl-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroanthracene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dichloro-9-methyl-anthracene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Dichloro-9-methyl-anthracene involves its interaction with cellular components, leading to various biological effects. The compound has been shown to inhibit lipid peroxidation and exhibit cytotoxic effects on cancer cells. It achieves this by interfering with cellular redox processes and inducing oxidative stress . The molecular targets include enzymes involved in oxidative metabolism and cellular signaling pathways .
Comparison with Similar Compounds
1,5-Dichloro-9-methyl-anthracene can be compared with other anthracene derivatives such as:
9-Methyl-anthracene: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
1,8-Dichloro-9-methyl-anthracene: Similar structure but with chlorine atoms at different positions, leading to variations in chemical properties and applications.
9,10-Dichloroanthracene: Another chlorinated anthracene derivative with distinct reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Biological Activity
1,5-Dichloro-9-methyl-anthracene is a chlorinated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and possible carcinogenic effects. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its anthracene backbone with chlorine substituents at the 1 and 5 positions and a methyl group at the 9 position. Its chemical formula is C15H10Cl2.
Antimicrobial Activity
Research has indicated that derivatives of anthracene, including this compound, exhibit antimicrobial properties. A study highlighted that certain anthraquinone derivatives showed significant antimicrobial activity against various pathogens . Although specific data on this compound's antimicrobial efficacy is limited, its structural relatives suggest a potential for similar activity.
Anti-inflammatory Effects
A recent study focused on the synthesis of 1,5-dichloroethanoanthracene derivatives as antidepressant agents also noted anti-inflammatory properties. These compounds inhibited neurotransmitter reuptake, which may correlate with reduced inflammation in neurological contexts . This suggests that this compound might share these anti-inflammatory benefits.
Carcinogenic Potential
Polycyclic aromatic hydrocarbons (PAHs) like this compound often require metabolic activation to exert carcinogenic effects. Studies have shown that PAHs can induce lipid peroxidation and generate reactive oxygen species (ROS), leading to cellular damage and carcinogenesis . The specific mechanisms by which this compound may act as a carcinogen remain an area for further investigation.
Study on PAHs and Cancer Risk
A comprehensive review of occupational exposure to PAHs indicated a significant correlation between exposure levels and increased cancer risk among firefighters. The study emphasized the importance of understanding specific PAHs' biological activities in assessing health risks . While this compound was not directly studied, its classification as a PAH places it within the context of these findings.
Local Lymph Node Assay (LLNA)
The LLNA is a standard method for assessing skin sensitization potential in chemicals. Although specific data for this compound is not available in LLNA studies, similar compounds have been evaluated using this assay to determine their sensitization potential . This highlights the necessity for further testing of this compound in such assays to establish its safety profile.
Data Tables
Properties
CAS No. |
27532-80-5 |
---|---|
Molecular Formula |
C15H10Cl2 |
Molecular Weight |
261.1 g/mol |
IUPAC Name |
1,5-dichloro-9-methylanthracene |
InChI |
InChI=1S/C15H10Cl2/c1-9-11-5-3-6-13(16)12(11)8-10-4-2-7-14(17)15(9)10/h2-8H,1H3 |
InChI Key |
JLANVPFRLYRXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1C=CC=C3Cl)C=CC=C2Cl |
Origin of Product |
United States |
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